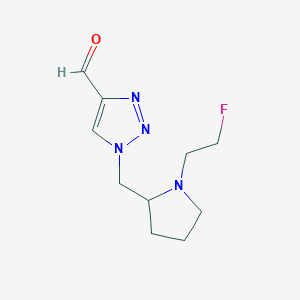
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione is a synthetic steroid compound It is characterized by the presence of a fluorine atom at the 6alpha position, a hydroxyl group at the 21 position, and an isopropylidenedioxy group at the 16alpha,17 positions
Vorbereitungsmethoden
The synthesis of 6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione involves multiple steps, starting from readily available steroid precursors. The key steps in the synthetic route include:
Fluorination: Introduction of the fluorine atom at the 6alpha position using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Hydroxylation: Introduction of the hydroxyl group at the 21 position through oxidation reactions using reagents like pyridinium chlorochromate (PCC).
Isopropylidenedioxy Formation: Protection of the 16alpha,17-diol as an isopropylidenedioxy group using acetone and an acid catalyst.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 21 position can be oxidized to form a ketone using oxidizing agents like PCC or Jones reagent.
Reduction: The carbonyl groups at the 3 and 20 positions can be reduced to hydroxyl groups using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 6alpha position can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other steroid compounds.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of steroid-based pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6alpha position enhances the compound’s binding affinity to steroid receptors, leading to modulation of gene expression and cellular responses. The hydroxyl group at the 21 position and the isopropylidenedioxy group at the 16alpha,17 positions contribute to the compound’s stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
6alpha-Fluoro-21-hydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4,9(11)-triene-3,20-dione can be compared with other similar compounds, such as:
Dexamethasone: A synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties.
Prednisolone: A corticosteroid used to treat various inflammatory and autoimmune conditions.
Betamethasone: Another synthetic glucocorticoid with similar therapeutic effects.
The uniqueness of this compound lies in its specific structural modifications, which enhance its binding affinity and stability compared to other steroids.
Eigenschaften
Molekularformel |
C24H29FO5 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
(1S,2S,4R,8S,9S,13R,19S)-19-fluoro-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |
InChI |
InChI=1S/C24H29FO5/c1-21(2)29-20-11-16-14-10-18(25)17-9-13(27)5-7-22(17,3)15(14)6-8-23(16,4)24(20,30-21)19(28)12-26/h5-7,9,14,16,18,20,26H,8,10-12H2,1-4H3/t14-,16+,18+,20-,22-,23+,24-/m1/s1 |
InChI-Schlüssel |
OWYYBZCZRKXXDX-STXDDNLESA-N |
Isomerische SMILES |
C[C@]12CC=C3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C[C@@H](C5=CC(=O)C=C[C@]35C)F |
Kanonische SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline](/img/structure/B13426969.png)


![(Z)-2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13426984.png)


![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)




